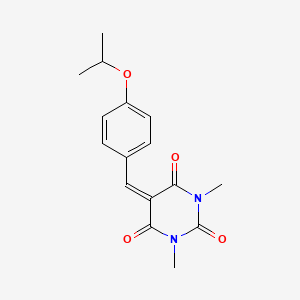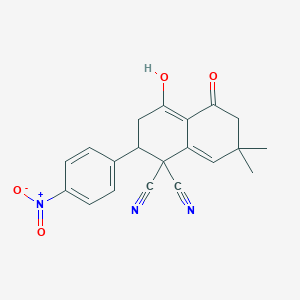
4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” is an organic compound that belongs to the class of naphthalene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” typically involves multi-step organic reactions. One common approach might include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the nitrophenyl group: This step might involve a nitration reaction followed by a coupling reaction.
Hydroxylation and cyanation: These steps can be performed using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for certain steps.
- Employment of continuous flow chemistry techniques.
- Implementation of purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield quinones.
- Reduction may produce amines.
- Substitution may introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex organic molecules: Used as an intermediate in the synthesis of more complex structures.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in the development of assays to study enzyme activity or receptor binding.
Medicine
Drug development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Materials science: Used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of “4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” depends on its specific application. For example:
In biological systems: It may interact with specific enzymes or receptors, altering their activity.
In catalytic reactions: It may act as a ligand, coordinating to a metal center and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.
Nitrophenyl compounds: Compounds with nitrophenyl groups but different core structures.
Uniqueness
“4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-19(2)8-15-18(17(25)9-19)16(24)7-14(20(15,10-21)11-22)12-3-5-13(6-4-12)23(26)27/h3-6,8,14,24H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONIHBNLNVGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
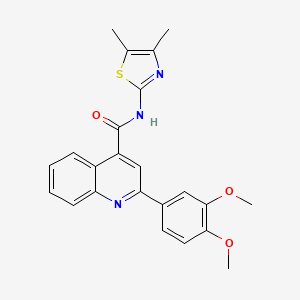
![N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B4991165.png)
![3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid](/img/structure/B4991171.png)
![2-chloro-4-(5-{[(5Z)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4991175.png)
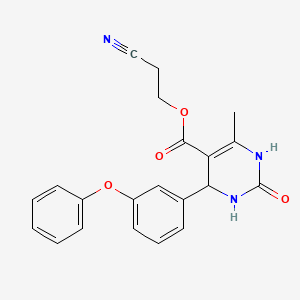
![3-(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4991203.png)
![2-(4-tert-butylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4991206.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4991209.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B4991221.png)

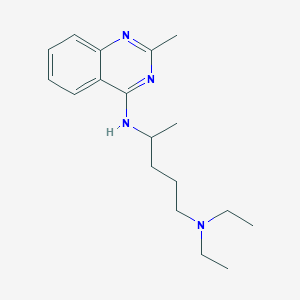
![2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B4991236.png)
![(5Z)-3-benzyl-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4991246.png)
